

An In-depth Technical Guide to N-Acetyl-Lalanine (Ac-Ala-OH)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-alanine (**Ac-Ala-OH**) is the N-acetylated derivative of the proteinogenic amino acid L-alanine. It is an endogenous metabolite found in various organisms, playing a role in amino acid metabolism. This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of **Ac-Ala-OH**. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known biological significance, particularly its role as a substrate for the enzyme aminoacylase 1.

Chemical Structure and Properties

N-acetyl-L-alanine is formally derived from L-alanine by the substitution of an acetyl group for one of the hydrogens on the amino group.[1]

- IUPAC Name: (2S)-2-acetamidopropanoic acid[1]
- Synonyms: Ac-Ala-OH, N-Acetylalanine, L-N-Acetylalanine[1][2]
- CAS Number: 97-69-8[1]

Molecular Formula and Weight



The chemical formula and molecular weight of N-acetyl-L-alanine are summarized in the table below.

Property	Value
Molecular Formula	C5H9NO3[1]
Molecular Weight	131.13 g/mol [3]
Exact Mass	131.058243 g/mol

Physicochemical Properties

Key physicochemical properties of N-acetyl-L-alanine are provided in the following table.

Property	Value
Appearance	White to off-white powder or crystal
Melting Point	125 °C[3]
Solubility	Soluble in water. Soluble in DMSO at 26 mg/mL (198.27 mM).[4]
Storage Temperature	2-8°C

Experimental Protocols Synthesis of N-Acetyl-L-alanine

The following protocol describes the synthesis of N-acetyl-L-alanine from L-alanine and acetic anhydride.

Materials:

- L-alanine
- Acetic anhydride
- Glacial acetic acid

Foundational & Exploratory



- Deionized water
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- · Heating mantle
- Büchner funnel and filter paper

Procedure:

- Dissolution: In a round-bottom flask, dissolve L-alanine in glacial acetic acid. The molar ratio of L-alanine to acetic acid should be approximately 1:4 to 1:7.[5]
- Heating: Gently heat the mixture to between 40°C and 70°C with continuous stirring until the
 L-alanine is completely dissolved.[5]
- Acetylation: Slowly add acetic anhydride to the solution. A slight molar excess of acetic anhydride (1.0 to 1.4 equivalents relative to L-alanine) is recommended.[5] Maintain the reaction temperature between 40°C and 70°C.[5]
- Reaction: Continue stirring the reaction mixture at the same temperature for 1 to 4 hours to ensure the reaction proceeds to completion.[5]
- Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[5]
- Crystallization: To the resulting residue, add deionized water (1 to 3 times the initial mass of L-alanine) and stir.[5] Cool the mixture in an ice bath to induce crystallization of the N-acetyl-L-alanine.
- Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and dry them under vacuum.



Characterization of N-Acetyl-L-alanine

The identity and purity of the synthesized N-acetyl-L-alanine can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (600 MHz, H₂O): δ 1.31-1.32 (d, 3H), 2.00 (s, 3H), 4.09-4.14 (m, 1H).[1]
- ¹³C NMR (125 MHz, H₂O): δ 20.06-20.10, 24.58-24.63, 53.60-53.70, 175.99, 182.93.[1]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of N-acetyl-L-alanine will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)	3300 - 2500 (broad)
N-H stretch (Amide)	3400 - 3200
C-H stretch (Aliphatic)	3000 - 2850
C=O stretch (Carboxylic Acid)	1725 - 1700
C=O stretch (Amide I)	~1650
N-H bend (Amide II)	~1550

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of N-acetyl-L-alanine. The exact mass can be determined using high-resolution mass spectrometry.

Biological Significance

N-acetyl-L-alanine is a human and Saccharomyces cerevisiae metabolite.[1] Its primary biological role is within the metabolism of amino acids.



Metabolic Pathway of N-Acetyl-L-alanine

N-acetylated amino acids, including N-acetyl-L-alanine, are formed through the N-acetylation of amino acids. This process can be a detoxification mechanism for excess amino acids. The reverse reaction, the deacetylation of N-acetyl-L-alanine to yield L-alanine and acetate, is catalyzed by the enzyme aminoacylase 1 (ACY1).[6][7] This allows for the recycling of L-alanine for protein synthesis or other metabolic processes.[6]

Deficiency in aminoacylase 1 is a rare inborn error of metabolism that leads to an accumulation and increased urinary excretion of N-acetylated amino acids.[8]



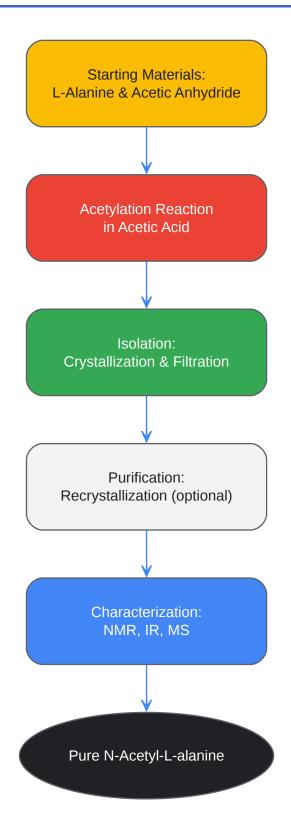
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Caption: Metabolic context of N-Acetyl-L-alanine (Ac-Ala-OH).

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and subsequent characterization of N-acetyl-L-alanine.





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Caption: Experimental workflow for Ac-Ala-OH synthesis.



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